

HICA vs. Placebo: A Comparative Analysis of Double-Blind Human Clinical Trials

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Compound of Interest

Compound Name: *Hicao*

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Introduction

Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention in the field of sports nutrition and clinical research for its potential role as an anti-catabolic agent, purportedly mitigating muscle protein breakdown and promoting lean body mass. This guide provides a comprehensive comparison of HICA against placebo, drawing upon data from double-blind human clinical trials to offer an objective analysis of its efficacy. The conflicting findings from key studies underscore the need for further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from two pivotal double-blind, placebo-controlled clinical trials investigating the effects of HICA supplementation in conjunction with resistance training.

Table 1: Effects on Body Composition

Study	Group	N	Duration	Outcome	Baseline (Mean ± SD)	Post-Intervention (Mean ± SD)	Change	p-value (vs. Placebo)
Mero et al. (2010)	HICA	8	4 weeks	Body Weight (kg)	72.6 ± 9.1	72.9 ± 8.6	+0.3 kg	< 0.005
Placebo	7	4 weeks	Body Weight (kg)	70.0 ± 5.2	70.1 ± 5.1	+0.1 kg		
HICA	8	4 weeks	Lean Body Mass (kg)	62.2 ± 6.7	62.5 ± 6.5	+0.3 kg	< 0.05	
Placebo	7	4 weeks	Lean Body Mass (kg)	62.2 ± 4.9	62.2 ± 4.6	0 kg		
HICA	8	4 weeks	Lean Body Mass (Lower Extremities)	-	-	+400 g	< 0.01	
Placebo	7	4 weeks	Lean Body Mass (Lower Extremities)	-	-	-150 g		

Teixeira et al. (2019)	HICA	10	8 weeks	Fat-Free Mass (kg)	62.0 ± 7.1	-	No significant difference	Not significant
Placebo	10	8 weeks	Fat-Free Mass (kg)	64.2 ± 5.7	-	No significant difference		

Table 2: Effects on Muscle Performance and Soreness

Study	Group	N	Duration	Outcome	Result	p-value (vs. Placebo)
Mero et al. (2010)	HICA	8	4 weeks	Muscle Strength	No significant difference	Not significant
Placebo	7	4 weeks	Muscle Strength	No significant difference		
HICA	8	4 weeks	Delayed Onset Muscle Soreness (DOMS)	Decreased in week 4	< 0.05	
Placebo	7	4 weeks	Delayed Onset Muscle Soreness (DOMS)	No significant change		
Teixeira et al. (2019)	HICA	10	8 weeks	1RM Bench Press	No significant difference	Not significant
Placebo	10	8 weeks	1RM Bench Press	No significant difference		
HICA	10	8 weeks	1RM Squat	No significant difference	Not significant	
Placebo	10	8 weeks	1RM Squat	No significant difference		

HICA	10	8 weeks	Muscle Thickness	No significant difference	Not significant
Placebo	10	8 weeks	Muscle Thickness	No significant difference	

Experimental Protocols

A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the divergent results.

Mero et al. (2010) Study Protocol

- Study Design: A 4-week, double-blind, placebo-controlled, parallel-group study.[\[1\]](#)
- Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years) were randomly assigned to either the HICA group (n=8) or the placebo group (n=7).[\[1\]](#)
- Intervention:
 - HICA Group: Received 583 mg of the sodium salt of HICA (equivalent to 500 mg of HICA) mixed with liquid, three times per day (totaling 1.5 g of HICA daily).[\[1\]](#)
 - Placebo Group: Received 650 mg of maltodextrin mixed with liquid, three times per day.[\[1\]](#)
- Exercise Regimen: Participants engaged in their regular intensive training period, which included soccer practice 3-4 times per week, strength training 1-2 times per week, and one soccer game per week.[\[1\]](#)
- Outcome Measures:
 - Body composition was assessed using dual-energy X-ray absorptiometry (DXA) before and after the 4-week intervention.
 - Delayed Onset Muscle Soreness (DOMS) was recorded by the subjects in training diaries.

- Muscle strength and running velocity were evaluated through field tests.[\[1\]](#)

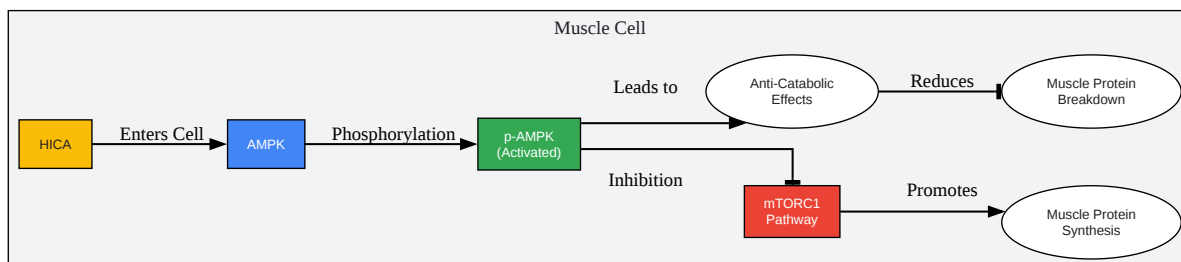
Teixeira et al. (2019) Study Protocol

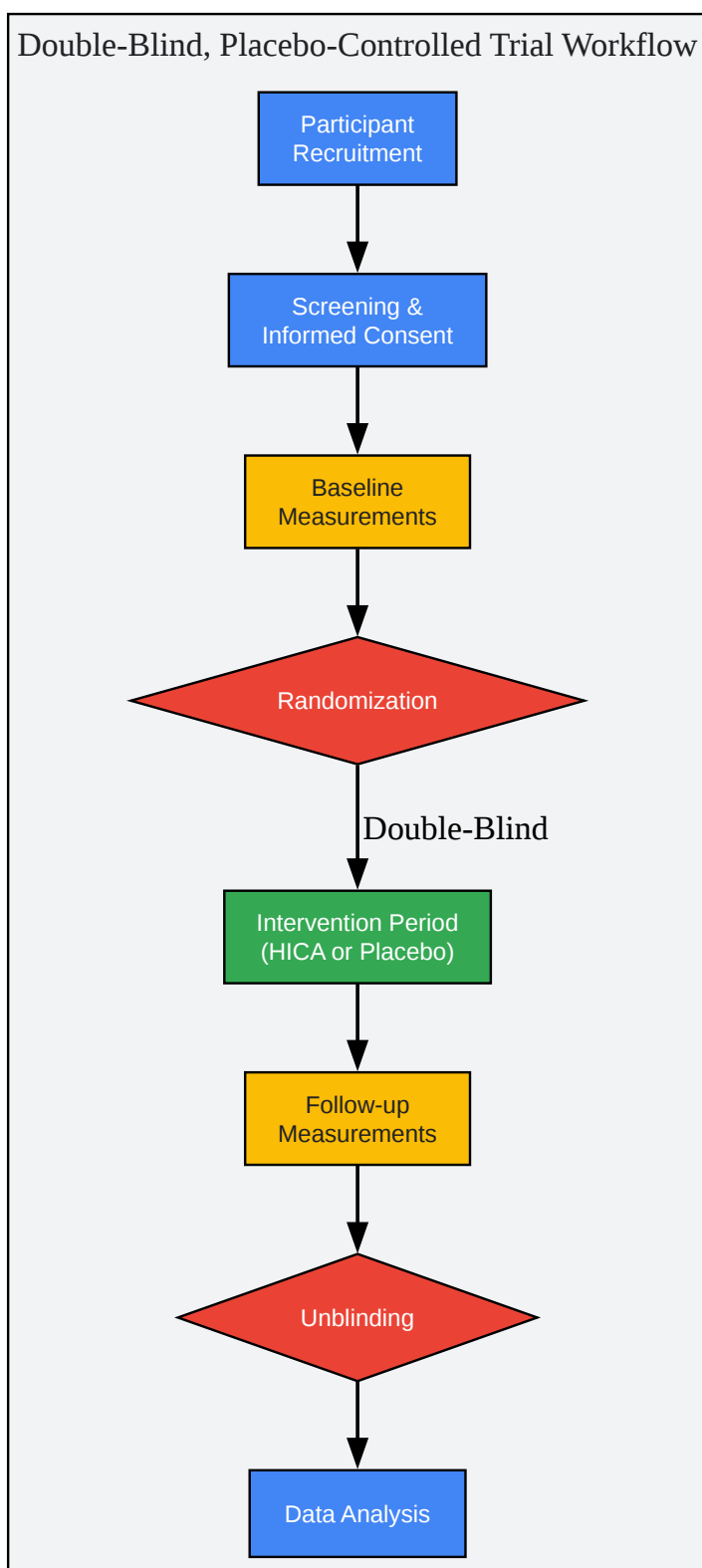
- Study Design: An 8-week, double-blind, randomized controlled trial.
- Participants: Forty resistance-trained men were randomly assigned to one of four groups: α -HICA (n=10), HMB-FA (n=11), HMB-Ca (n=9), or placebo (n=10). For the purpose of this guide, we will focus on the HICA and placebo groups.
- Intervention: The specific dosage of HICA was not detailed in the available abstract, but was administered over the 8-week period.
- Exercise Regimen: Participants followed a whole-body resistance training program three times per week. Each session consisted of seven exercises, with three to four sets per exercise performed at 70-80% of their one-repetition maximum (1RM).
- Outcome Measures:
 - Skeletal muscle thickness was measured using ultrasound at baseline, week 4, and week 8.
 - Performance measures, including 1RM for bench press and squat, were assessed at the same time points.
 - Blood markers, including creatine kinase, were also evaluated.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HICA

The proposed mechanism of action for HICA involves its potential influence on cellular signaling pathways that regulate muscle protein synthesis and breakdown. In vitro studies suggest that HICA does not directly stimulate the mTORC1 pathway, a key regulator of muscle growth. Instead, it has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK can inhibit mTORC1 signaling, suggesting HICA's effects may be more related to anti-catabolism rather than direct anabolism.





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References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com